DIMETHYL 2-[1-(1,3-BENZODIOXOL-5-YLCARBONYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-[1-(1,3-benzodioxol-5-ylcarbonyl)-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a quinoline derivative, and a dithiole ring
Preparation Methods
The synthesis of DIMETHYL 2-[1-(1,3-BENZODIOXOL-5-YLCARBONYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde.
Synthesis of the quinoline derivative: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the dithiole ring: This step may involve the reaction of a dithiol with a suitable electrophile.
Coupling reactions: The final compound is obtained by coupling the benzodioxole, quinoline, and dithiole intermediates under specific conditions, such as the use of a catalyst or specific temperature and pressure settings.
Chemical Reactions Analysis
Dimethyl 2-[1-(1,3-benzodioxol-5-ylcarbonyl)-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
Dimethyl 2-[1-(1,3-benzodioxol-5-ylcarbonyl)-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[1-(1,3-BENZODIOXOL-5-YLCARBONYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Dimethyl 2-[1-(1,3-benzodioxol-5-ylcarbonyl)-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate can be compared with other similar compounds, such as:
- Dimethyl 2-(1,3-benzodioxol-5-ylmethylene)malonate : This compound shares the benzodioxole moiety but differs in its overall structure and properties.
- 1-(1,3-Benzodioxol-5-ylcarbonyl)-1H-imidazole : This compound also contains the benzodioxole moiety but has an imidazole ring instead of the quinoline and dithiole rings.
The uniqueness of DIMETHYL 2-[1-(1,3-BENZODIOXOL-5-YLCARBONYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its complex structure, which imparts specific chemical and biological properties that are distinct from those of similar compounds.
Properties
Molecular Formula |
C28H25NO7S3 |
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Molecular Weight |
583.7g/mol |
IUPAC Name |
dimethyl 2-[1-(1,3-benzodioxole-5-carbonyl)-2,2,6,7-tetramethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H25NO7S3/c1-13-9-16-17(10-14(13)2)29(24(30)15-7-8-18-19(11-15)36-12-35-18)28(3,4)23(37)20(16)27-38-21(25(31)33-5)22(39-27)26(32)34-6/h7-11H,12H2,1-6H3 |
InChI Key |
YJYSHUINFFODQE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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